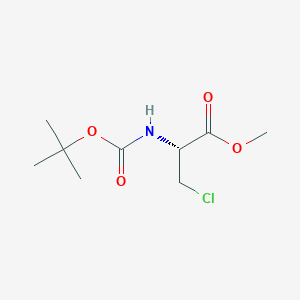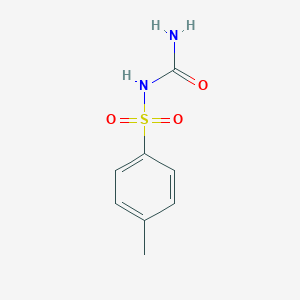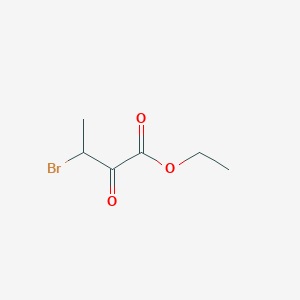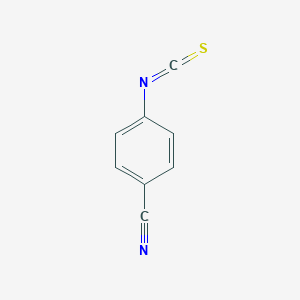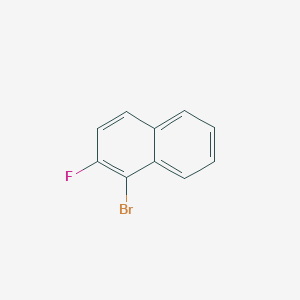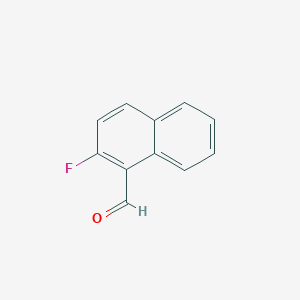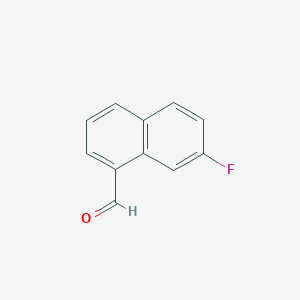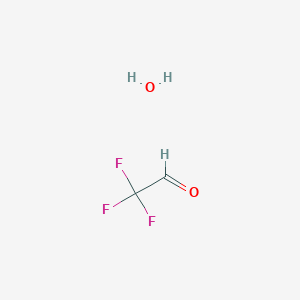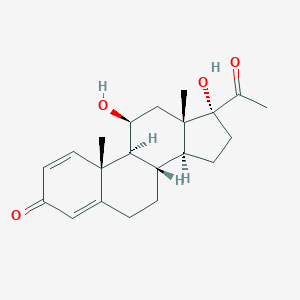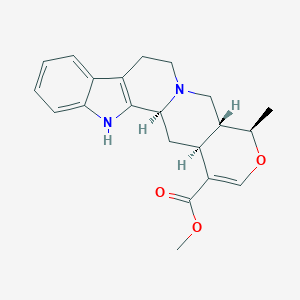
19-表-阿降碱
描述
19-epi-Ajmalicine is a yohimban alkaloid and a methyl ester.
科学研究应用
阿尔茨海默病调节
19-表-阿降碱已被研究为一种多靶点导向配体,针对与阿尔茨海默病 (AD) 相关的因素。 它已显示出在调节几种疾病修饰靶点方面的潜力,包括淀粉样β蛋白、β-分泌酶、单胺氧化酶-B 和胆碱酯酶 . 该化合物连同蛇根碱在 PC12 细胞中已显示出针对 Aβ42 和 H2O2 诱导的毒性的神经保护活性,这表明其在改善 AD 症状方面的潜力 .
降压药开发
作为一种降压药,19-表-阿降碱来源于长春花和蛇根木的根皮。它具有显著的降压特性,使其成为治疗高血压的热门选择。 其在该领域的功效使其成为进一步药物开发和优化的宝贵化合物 .
代谢工程
已对 19-表-阿降碱的生物合成途径进行了代谢调控分析,这对于旨在增加其产量的代谢工程方法至关重要。 通过了解阿降碱通过代谢途径的流量,研究人员可以确定控制其合成的调节基因,这些基因可以作为目标,以提高同源和异源系统中的产量 .
抗菌活性
19-表-阿降碱已显示出潜在的抗菌活性,这可以用于开发新的抗菌剂。 其对抗微生物感染的能力增加了其作为药理学研究中感兴趣的化合物的多功能性 .
细胞毒性研究
该化合物已参与细胞毒性研究,这对于了解其对癌细胞的影响至关重要。 此类研究的结果可以导致开发利用 19-表-阿降碱的细胞毒性特性来靶向并摧毁癌细胞的新型癌症治疗方法 .
中枢神经系统抑制剂
19-表-阿降碱具有中枢抑制作用,这可能有利于开发针对以过度神经活动为特征的疾病的治疗方法。 其对中枢神经系统的抑制作用表明其在镇静剂或治疗癫痫等疾病方面的潜在用途 .
抗氧化性能
该化合物还具有抗氧化活性,这对于保护细胞免受氧化应激至关重要。 这种特性在神经退行性疾病的背景下尤其相关,在神经退行性疾病中,氧化应激在疾病进展中起着重要作用 .
酶抑制
19-表-阿降碱因其酶抑制特性而得到研究,特别是在与单胺氧化酶-B (MAO-B) 和β-位点淀粉样蛋白裂解酶 (BACE-1) 等酶相关的研究中。 抑制这些酶可以成为治疗包括 AD 在内的各种神经系统疾病的策略 .
作用机制
Target of Action
19-epi-Ajmalicine, also known as Mayumbine, is a heteroyohimbine-type alkaloid . It is structurally related to yohimbine, rauwolscine, and other yohimban derivatives . Like corynanthine, it acts as a α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors . This suggests that the primary targets of 19-epi-Ajmalicine are α1 and α2-adrenergic receptors.
Mode of Action
The mode of action of 19-epi-Ajmalicine involves its interaction with α1 and α2-adrenergic receptors. As an antagonist, it binds to these receptors and inhibits their activity . This interaction changes the shape and threshold of cardiac action potentials , which can lead to alterations in heart rhythm.
Biochemical Pathways
The biosynthesis of 19-epi-Ajmalicine involves a complex pathway that includes several biochemical reactions and key enzymes . The pathway starts with the formation of strictosidine aglycone, a common biosynthetic intermediate for many indole alkaloids . An enzyme called tetrahydroalstonine synthase (THAS) then uses cathenamine as a substrate and NADPH as a cofactor to form 19-epi-Ajmalicine .
Pharmacokinetics (ADME Properties)
It is known that ajmalicine, a closely related compound, has potent sodium channel blocking effects and a very short half-life , which suggests that 19-epi-Ajmalicine may have similar properties
Result of Action
The molecular and cellular effects of 19-epi-Ajmalicine’s action are primarily related to its antagonistic activity on α1 and α2-adrenergic receptors. By inhibiting these receptors, 19-epi-Ajmalicine can alter cardiac action potentials and potentially improve abnormal heart rhythms .
Action Environment
The action, efficacy, and stability of 19-epi-Ajmalicine can be influenced by various environmental factors. For instance, the production of 19-epi-Ajmalicine in plants can be affected by factors such as soil quality, temperature, and light conditions . In the human body, factors such as pH, temperature, and the presence of other substances can influence the action and efficacy of 19-epi-Ajmalicine.
生化分析
Biochemical Properties
19-epi-Ajmalicine interacts with various enzymes and proteins in biochemical reactions. It can be enzymatically obtained along with its isomers . The enzymes involved in its biosynthesis include G10H, 10HGO, TDC, SLS, STR, and SDG . These enzymes play a crucial role in the terpenoid indole alkaloid (TIA) pathway, which is essential for the production of 19-epi-Ajmalicine .
Cellular Effects
The effects of 19-epi-Ajmalicine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 19-epi-Ajmalicine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The STR gene encoding strictosidine synthase of the TIA pathway could be the regulatory gene of the 19-epi-Ajmalicine biosynthesis .
Dosage Effects in Animal Models
The effects of 19-epi-Ajmalicine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
19-epi-Ajmalicine is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels . The metabolic regulation of 19-epi-Ajmalicine is significant, and fluxomic analysis helps in understanding the flux of the alkaloid through the complicated metabolic pathway .
Subcellular Localization
The subcellular localization of 19-epi-Ajmalicine and any effects on its activity or function are crucial aspects of its biochemistry. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XIEZEKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316603 | |
| Record name | 19-Epiajmalicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25532-45-0 | |
| Record name | 19-Epiajmalicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-epi-Ajmalicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Epiajmalicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Mayumbine?
A1: Mayumbine exhibits high affinity binding to benzodiazepine receptors in the rat brain. [] Specifically, it inhibits the binding of 3H-diazepam, a known benzodiazepine, to the benzodiazepine sites within the rat GABAA receptor complex. [] This suggests that Mayumbine might exert its effects by modulating GABAergic neurotransmission.
Q2: What is known about the structure of Mayumbine?
A2: While the provided abstracts don't offer the molecular formula or weight of Mayumbine, they do shed light on its structure. Mayumbine is classified as a heteroyohimbine, a type of oxindole alkaloid. [, ] Research focusing on the stereochemistry of Mayumbine and related oxindole alkaloids provides further structural insights. [] One study confirms the identity of Mayumbine as epi-19 ajmalicine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


